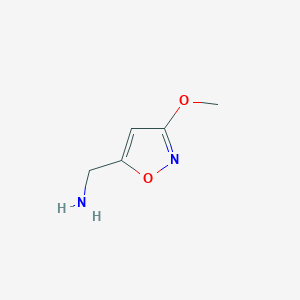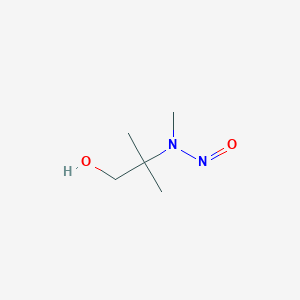
1,4-Bis(difluoromethoxy)benzene
Descripción general
Descripción
1,4-Bis(difluoromethoxy)benzene is a chemical compound with the molecular formula C8H6F4O2 . It has been used in the design and synthesis of compounds with symmetrical donor-acceptor-donor architectures as emitters exhibiting thermally activated delayed fluorescence .
Molecular Structure Analysis
The molecules of this compound exhibit large dihedral angles between the donor and acceptor moieties which are close to 80° as shown by single crystal X-ray analysis and theoretical calculations . The compounds show very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs as indicated by quantum molecular dynamics simulations .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1,4-Bis(difluoromethoxy)benzene and related compounds have been extensively studied for their synthesis, optical properties, and structural characteristics. For instance, the synthesis of selectively fluorinated and non-fluorinated compounds based on the 4-pyridylethynyl group, including 1,4-bis(4′-pyridylethynyl)benzene and its derivatives, has been achieved using Pd/Cu-catalyzed Sonogashira cross-coupling reactions. These compounds display a variety of packing motifs in their crystal structures and exhibit interesting phase behavior, as observed through differential thermal analysis and polarised light microscopy (Fasina et al., 2004).
Novel Polymer Development
The compound has found applications in the development of new polymeric materials. For instance, a novel fluorine-containing polyetherimide was synthesized using this compound derivatives. This synthesis involved a reaction with hydroquinone and 2-chloro-5-nitrobenzene trifluoride, further highlighting the compound's utility in creating advanced materials with specific properties (Yu Xin-hai, 2010).
Radical Polyaddition and Cross-linking
This compound has also been used in radical polyaddition processes. An example includes its use in the radical polyaddition of dithiols, such as 1,4-benzenedithiol, to form soluble polymers. These polymers contain reactive carbon-carbon double bonds and are easily cross-linked, demonstrating the compound's versatility in polymer chemistry (Sato et al., 1993).
Microwave-assisted Synthesis
A microwave-assisted protocol for the synthesis of 1,4-bis(difluoromethyl)benzene has been developed, highlighting an efficient and practical approach to producing this compound. This method has shown advantages in yield and reaction time compared to conventional heating procedures (Pan et al., 2017).
Applications in Coordination Chemistry
This compound and similar compounds have been used in the formation of coordination polymers and macrocycles. These structures depend on the choice of ligand and stoichiometry, indicating the compound's potential in the design of complex molecular architectures (Oh et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
1,4-bis(difluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-7(10)13-5-1-2-6(4-3-5)14-8(11)12/h1-4,7-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQPAFGCRUBSIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)F)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304187 | |
| Record name | 1,4-Bis(difluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27691-15-2 | |
| Record name | 1,4-Bis(difluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27691-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(difluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3256751.png)









![1H-Benz[de]isoquinoline-2(3H)-propanaminium, N-[2-hydroxy-3-(2-propen-1-yloxy)propyl]-6-methoxy-N,N-dimethyl-1,3-dioxo-, hydroxide (1:1)](/img/structure/B3256795.png)
